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Compound of Interest

Compound Name:
Methyl 4-amino-1,2,5-oxadiazole-

3-carboxylate

Cat. No.: B118750 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 4-amino-
1,2,5-oxadiazole-3-carboxylate

Abstract
This technical guide provides a comprehensive overview of Methyl 4-amino-1,2,5-oxadiazole-
3-carboxylate, a key heterocyclic compound within the furazan (1,2,5-oxadiazole) family. While

direct experimental data for this specific methyl ester is limited in publicly accessible literature,

this document consolidates information on its parent carboxylic acid, related derivatives, and

analogous structures to offer a well-rounded scientific profile. The guide is intended for

researchers, scientists, and drug development professionals, detailing the synthesis, structural

characteristics, spectroscopic profile, and potential applications of this compound class. By

explaining the causality behind experimental choices and grounding claims in authoritative

sources, this document serves as a vital resource for those working with furazan-based

scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Furazan
Scaffold
The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one

oxygen and two nitrogen atoms. Incorporation of such heterocyclic systems into larger

molecules is a cornerstone of modern medicinal chemistry, often enhancing physicochemical
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properties and biological activity. While isomers like 1,2,4- and 1,3,4-oxadiazoles have been

extensively utilized, the furazan scaffold offers a unique electronic and structural profile that

has led to its investigation in a range of therapeutic areas.

Derivatives of the furazan ring are noted for their high degree of polarization and significant

electron-withdrawing characteristics. This has made them valuable in the development of

various biologically active agents, including those with antimicrobial, anticancer, anti-

inflammatory, and antiviral properties. Furthermore, their high nitrogen content and thermal

stability have made them a focus in the field of energetic materials.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (PubChem CID: 2054860) is a disubstituted

furazan featuring both an electron-donating amino group and an electron-withdrawing methyl

carboxylate group. This specific substitution pattern creates a molecule with a rich and complex

reactivity profile, making it a versatile building block for the synthesis of more complex

heterocyclic systems and a candidate for biological screening.

Molecular Structure and Physicochemical
Properties
The core of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is the planar furazan ring, a

structural feature that promotes efficient crystal packing and contributes to the high density of

furazan-based materials. The aromaticity of the ring provides a degree of stabilization.

Key Structural Features
While a specific X-ray crystal structure for the title methyl ester is not publicly available,

analysis of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides valuable

insights into the expected geometry of the 4-amino-1,2,5-oxadiazole core.

Planarity: The furazan ring is expected to be planar. In the related formamide structure, the

entire molecule is coplanar, suggesting strong electronic delocalization across the scaffold.

Bond Lengths and Angles: The internal bond angles of the heterocyclic ring will deviate from

the ideal 108° of a regular pentagon due to the different atomic radii and electronic

requirements of the oxygen and nitrogen atoms. The exocyclic C-C bond connecting the ring
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to the carboxylate group is expected to have some degree of double-bond character,

influencing its length and rotational barrier.

Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor site,

while the nitrogen atoms of the furazan ring and the oxygen atoms of the carboxylate group

act as hydrogen bond acceptors. These interactions are crucial in determining the crystal

packing and can play a significant role in receptor binding in a biological context.

Physicochemical Data Summary
The following table summarizes key physicochemical properties for Methyl 4-amino-1,2,5-
oxadiazole-3-carboxylate and its parent carboxylic acid.

Property
Methyl 4-amino-1,2,5-
oxadiazole-3-carboxylate

4-Amino-1,2,5-oxadiazole-
3-carboxylic acid

PubChem CID 2054860 547454

CAS Number 159013-94-2 78350-50-2

Molecular Formula C₄H₅N₃O₃ C₃H₃N₃O₃

Molecular Weight 143.10 g/mol 129.07 g/mol

IUPAC Name
Methyl 4-amino-1,2,5-

oxadiazole-3-carboxylate

4-amino-1,2,5-oxadiazole-3-

carboxylic acid

Canonical SMILES COC(=O)C1=NON=C1N C1(=NON=C1N)C(=O)O

Synthesis and Characterization
The synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate logically proceeds from its

parent carboxylic acid, which itself is derived from precursors built upon glyoxime chemistry.

The following sections detail a plausible and field-proven synthetic pathway.

Proposed Synthetic Workflow
The overall synthesis can be conceptualized as a multi-stage process starting from simple

precursors. The causality behind this workflow is the sequential construction and

functionalization of the heterocyclic core.
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-
oxadiazole-3-carboxylic Acid
The synthesis of the parent carboxylic acid is a critical first step. While various routes to

substituted furazans exist, a common pathway involves the cyclization of diaminoglyoxime

(DAG).
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Preparation of Diaminoglyoxime (DAG):

Rationale: DAG is a key precursor, formed by the condensation of glyoxal with

hydroxylamine. This reaction is typically performed under basic conditions to facilitate the

nucleophilic attack of hydroxylamine on the aldehyde groups.

Procedure: To a stirred solution of glyoxal (1 equivalent) in water, add a solution of

hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.1 equivalents) in

water, maintaining the temperature below 10°C. The reaction is then heated (e.g., 90°C for

5-6 hours) to drive the condensation to completion. Upon cooling, DAG precipitates as a

crystalline solid and can be isolated by filtration.

Cyclization to 3,4-Diaminofurazan (DAF):

Rationale: DAF is formed via a base-catalyzed dehydrative cyclization of DAG. Strong

bases like potassium hydroxide are used at elevated temperatures to facilitate the ring

closure.

Procedure: Diaminoglyoxime is heated with a concentrated aqueous solution of potassium

hydroxide (e.g., at 180°C in a sealed reactor). This harsh condition is necessary to

overcome the activation energy for the dehydration and subsequent cyclization. After

cooling, the product can be isolated.

Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid:

Rationale: This step involves the conversion of one of the amino groups of DAF into a

carboxylic acid. This can be achieved through a series of reactions, potentially involving

diazotization of one amino group to introduce a nitrile (as in 4-amino-1,2,5-oxadiazole-3-

carbonitrile), followed by hydrolysis to the carboxylic acid.

Procedure (Illustrative): Treat 3,4-diaminofurazan with a diazotizing agent (e.g., sodium

nitrite in acidic solution) under carefully controlled conditions to selectively convert one

amino group. The resulting diazonium salt can then be displaced with a cyano group (e.g.,

using a copper(I) cyanide catalyst). The intermediate, 4-amino-1,2,5-oxadiazole-3-

carbonitrile, is then subjected to acidic or basic hydrolysis to yield the target carboxylic

acid.
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Experimental Protocol: Esterification to Methyl 4-amino-
1,2,5-oxadiazole-3-carboxylate

Rationale: Standard acid-catalyzed esterification (Fischer esterification) is a reliable method

for converting the carboxylic acid to its methyl ester. The use of a large excess of methanol

serves as both the solvent and the reagent, driving the equilibrium towards the product. A

strong acid catalyst is required to protonate the carbonyl oxygen, increasing the

electrophilicity of the carbonyl carbon for attack by methanol.

Procedure:

Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol

(20-50 equivalents).

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated

sulfuric acid (e.g., 0.1-0.2 equivalents).

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours,

monitoring the reaction by TLC.

After completion, cool the mixture and neutralize the excess acid with a mild base, such as

a saturated solution of sodium bicarbonate.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography or recrystallization to obtain pure

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Spectroscopic and Analytical Characterization
Authenticating the structure of a synthesized molecule is paramount. The following is a

predictive guide to the key spectroscopic features of Methyl 4-amino-1,2,5-oxadiazole-3-
carboxylate, based on data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

-OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.8-4.0 ppm.

-NH₂ (Amino Group): A broad singlet is anticipated, typically in the range of δ 6.0-7.5 ppm.

The chemical shift and peak shape can be highly dependent on the solvent and

concentration due to hydrogen bonding and exchange.

¹³C NMR:

-OCH₃ (Methyl Ester): A signal for the methyl carbon is expected around δ 50-55 ppm.

C=O (Ester Carbonyl): The carbonyl carbon should appear in the downfield region,

typically δ 160-170 ppm.

C3 and C4 (Furazan Ring): The two carbons of the furazan ring are in distinct electronic

environments. They are expected to resonate in the aromatic region, likely between δ 110

and 155 ppm. The carbon attached to the carboxylate group (C3) will likely be further

downfield than the carbon attached to the amino group (C4).

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
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Wavenumber (cm⁻¹) Vibration Expected Appearance

3500 - 3300 N-H stretch (amino group)
Two distinct sharp or one

broad band

3000 - 2850 C-H stretch (methyl group)
Weak to medium intensity

bands

~1730 C=O stretch (ester carbonyl) Strong, sharp absorption

~1630 N-H bend (amino group) Medium to strong absorption

1600 - 1500 C=N stretch (furazan ring) Medium to strong absorptions

~1250 C-O stretch (ester) Strong absorption

This table is predictive, based on typical functional group frequencies and data from related

furoxan compounds.

Mass Spectrometry (MS)
Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 143.

Subsequent fragmentation patterns would likely involve the loss of the methoxy group (-

OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da).

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the

elemental composition. The calculated exact mass for C₄H₅N₃O₃ is 143.0331 g/mol .

Reactivity and Potential Applications
The dual functionality of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate makes it a versatile

intermediate.
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Methyl 4-amino-1,2,5-
oxadiazole-3-carboxylate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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